1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
Overview
Description
1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine and fluorine-substituted benzyl group, a tert-butyldiphenylsilyl-protected hydroxyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-3-fluorobenzyl chloride and 2-(tert-butyldiphenylsilyloxy)ethylamine.
Nucleophilic Substitution: The 4-bromo-3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-(tert-butyldiphenylsilyloxy)ethylamine in the presence of a base such as potassium carbonate to form the intermediate product.
Cyclization: The intermediate product is then subjected to cyclization with piperazine under reflux conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-3-chlorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine
- 1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)propyl)piperazine
- 1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)morpholine
Uniqueness
1-(4-Bromo-3-fluorobenzyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is unique due to the specific combination of bromine and fluorine substitutions on the benzyl group and the presence of a tert-butyldiphenylsilyl-protected hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[4-[(4-bromo-3-fluorophenyl)methyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrFN2OSi/c1-29(2,3)35(25-10-6-4-7-11-25,26-12-8-5-9-13-26)34-21-20-32-16-18-33(19-17-32)23-24-14-15-27(30)28(31)22-24/h4-15,22H,16-21,23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKJIGVVGDMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)CC4=CC(=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrFN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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